molecular formula C18H19Cl2NO3 B1426415 Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-26-2

Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1426415
CAS No.: 1354486-26-2
M. Wt: 368.3 g/mol
InChI Key: RPTUSJLCBFTBQJ-DMLYUBSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C18H19Cl2NO3 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aurora Kinase Inhibition

This compound has been investigated as an Aurora kinase inhibitor, potentially useful in cancer treatment. Aurora kinases are enzymes that play a crucial role in cellular division, and their inhibition is a promising strategy for combating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Pyrrole Derivatives

It has been used in the efficient synthesis of pyrrole derivatives. Pyrrole compounds are important in medicinal chemistry for their diverse biological activities (Prativa B. S. Dawadi & J. Lugtenburg, 2011).

κ-Opioid Receptor Antagonism

Research indicates its role as a κ-opioid receptor antagonist. Such antagonists are being explored for their potential in treating depression and addiction disorders (S. Grimwood et al., 2011).

Cerebral Vasodilation Study

The compound has been studied for its cerebral vasodilatory properties, potentially contributing to treatments for conditions like stroke or dementia (S. Higuchi, H. Sasaki, & T. Sado, 1975).

Spectroscopic Analysis in Forensic Science

Its derivatives have been identified and analyzed using spectroscopic studies in forensic science, particularly for cathinones, which are psychoactive substances (J. Nycz et al., 2016).

Crystal Structure Determination

The crystal structure of similar pyrrole derivatives has been determined, which is vital for understanding their chemical properties and potential applications in drug development (I. Silva et al., 2012).

Platelet Aggregation Inhibition

Some derivatives have shown potential in inhibiting blood platelet aggregation, which is important in the treatment of thrombotic disorders (J. M. Grisar et al., 1976).

Properties

IUPAC Name

methyl (2S,4S)-4-(4-chloro-2-phenylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3.ClH/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(19)9-15(17)12-5-3-2-4-6-12;/h2-9,14,16,20H,10-11H2,1H3;1H/t14-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTUSJLCBFTBQJ-DMLYUBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.